molecular formula C9H10F4N2O B13048359 (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine

(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine

Cat. No.: B13048359
M. Wt: 238.18 g/mol
InChI Key: LNEOOEDYRYWJCL-SSDOTTSWSA-N
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Description

(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine is a chiral diamine featuring a fluorinated aromatic ring. Its structure includes:

  • Stereochemistry: The 1S configuration at the ethylenediamine backbone, which may influence biological activity and receptor binding specificity.
  • Substituents: A 3-fluoro and 4-trifluoromethoxy group on the phenyl ring.
  • Molecular Formula: Inferred as C₉H₉F₄N₂O (based on structural analogs like CAS 1213016-70-6 ).
  • Applications: Likely explored in pharmaceutical research as a bioactive intermediate, given the prevalence of fluorinated compounds in drug development for improved pharmacokinetics.

Properties

Molecular Formula

C9H10F4N2O

Molecular Weight

238.18 g/mol

IUPAC Name

(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10F4N2O/c10-6-3-5(7(15)4-14)1-2-8(6)16-9(11,12)13/h1-3,7H,4,14-15H2/t7-/m1/s1

InChI Key

LNEOOEDYRYWJCL-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)N)F)OC(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Aromatic bromofluoro-trifluoromethyl derivatives such as 1-bromo-3-fluoro-5-(trifluoromethyl)benzene are commonly used precursors for fluorinated aromatic compounds.
  • Halogenated fluoroaromatics undergo lithiation using n-butyllithium at low temperatures (-78 °C), enabling subsequent nucleophilic substitution or coupling reactions.

Introduction of the Trifluoromethoxy Group (-OCF3)

  • The trifluoromethoxy group is introduced either via direct trifluoromethoxylation of phenolic precursors or by cross-coupling reactions involving trifluoromethoxy-substituted aryl boronic acids.
  • Recent advances include copper-catalyzed oxidative coupling and palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to install trifluoromethoxy substituents on aromatic rings with high regioselectivity.

Fluorination Techniques

  • Selective fluorination is achieved using reagents such as N,N-diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, or newer bench-stable reagents like XtalFluor-M® for mild and efficient fluorination of aromatic precursors.
  • Fluorine atoms are introduced at specific positions on the aromatic ring by lithiation followed by reaction with electrophilic fluorinating agents or by halogen exchange reactions.

Formation of the Ethane-1,2-Diamine Side Chain

Stereoselective Amination

  • The ethane-1,2-diamine moiety is introduced via nucleophilic substitution or reductive amination of appropriate ketone or aldehyde intermediates derived from the fluorinated aromatic core.
  • Chiral auxiliaries or catalysts are employed to achieve the (1S)-configuration selectively, ensuring enantiomeric purity of the product.

Organometallic Addition and Amination

  • Organolithium or Grignard reagents derived from the fluorinated aromatic intermediates react with electrophilic nitrogen sources or imines to form the diamine backbone.
  • For example, benzylmagnesium chloride addition to lithiated aromatic intermediates followed by acidic workup yields amine derivatives with controlled stereochemistry.

Representative Preparation Method (Literature-Based)

Step Reagents/Conditions Description Yield/Notes
1 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene, n-BuLi (-78 °C) Lithiation of aromatic bromide High regioselectivity
2 Addition of aryl nitrile or aldehyde electrophile Formation of carbon-carbon bond Controlled temperature for selectivity
3 Treatment with TMSCl and Et3N Protection or activation step Stabilizes intermediate
4 Addition of benzylmagnesium chloride (Grignard reagent) Formation of amine precursor Overnight stirring at room temperature
5 Acidic quench (HCl) and extraction Isolation of amine intermediate Purification by flash chromatography
6 Stereoselective reduction or amination Formation of (1S)-ethane-1,2-diamine moiety Use of chiral catalysts or auxiliaries

Yield ranges from 24% to 56% depending on reaction scale and purification.

Analytical and Purification Techniques

  • Purity and stereochemistry are confirmed by NMR spectroscopy (1H, 19F), mass spectrometry, and chiral HPLC.
  • Flash column chromatography on silica gel using hexanes/ethyl acetate gradients is commonly employed for purification.
  • Storage conditions and stability data indicate the compound is sensitive to moisture and should be stored under inert atmosphere.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Reference
Lithiation and Electrophilic Substitution n-BuLi, aryl nitriles/aldehydes High regioselectivity, versatile Requires low temperature, moisture sensitive
Copper/Palladium-Catalyzed Cross-Coupling Pd(dba)2, Cu catalysts, aryl boronic acids Efficient trifluoromethoxy installation Catalyst cost, ligand optimization needed
Fluorination with DAST or XtalFluor-M® DAST, XtalFluor-M® Mild conditions, bench stable reagents Limited functional group tolerance
Stereoselective Amination Chiral catalysts, reductive amination agents Enantiomeric purity control Requires chiral catalyst availability Inferred

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its fluorinated phenyl ring and diamine moiety are structural motifs commonly found in bioactive molecules, making it a candidate for drug discovery and development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The fluorinated phenyl ring and diamine moiety contribute to its binding affinity and specificity, influencing its biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three analogs with variations in substituents, stereochemistry, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Bioactivity Notes
(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine (Target) C₉H₉F₄N₂O* ~223.1* 3-F, 4-OCF₃ High lipophilicity due to -OCF₃; chiral S-configuration Presumed enhanced metabolic stability (inferred from fluorinated analogs)
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine C₉H₁₀F₄N₂ 222.19 5-F, 3-CF₃ Lower polarity (CF₃ vs. OCF₃); similar lipophilicity Potential CNS activity (trifluoromethyl common in blood-brain barrier penetration)
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride C₁₆H₂₀N₂O₂·2HCl 337.26 (free base) 4-OCH₃ on both phenyl rings Electron-donating groups; dihydrochloride salt improves solubility Used in asymmetric catalysis; limited bioactivity data
(1S)-1-(4-Ethylphenyl)ethane-1,2-diamine C₁₀H₁₆N₂ 164.25 4-C₂H₅ Non-fluorinated; low molecular weight Likely lower metabolic stability compared to fluorinated analogs

*Inferred values based on structural analogs.

Key Observations

Substituent Effects :

  • Electron-Withdrawing Groups : The target compound’s -OCF₃ group increases resistance to oxidative metabolism compared to -OCH₃ or -C₂H₅ .
  • Positional Isomerism : The 3-F,4-OCF₃ substitution (target) vs. 5-F,3-CF₃ (CAS 1213016-70-6) may alter binding affinity in receptor-ligand interactions .

Stereochemistry :

  • The 1S configuration in the target compound contrasts with the 1R,2R diastereomer in CAS 1213854-80-8 , which could lead to divergent biological activities.

Physicochemical Properties :

  • Solubility : The dihydrochloride salt form of the 4-methoxy analog enhances aqueous solubility, a feature absent in the target compound .
  • Thermal Stability : Trifluoromethoxy-substituted compounds generally exhibit higher thermal stability than ethyl or methoxy analogs .

Biological Activity

(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a trifluoromethoxy group and a fluorinated phenyl ring, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C9H10F4N2O
  • Molecular Weight : 238.18 g/mol
  • CAS Number : 1213892-77-3

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of the amine functional groups allows for hydrogen bonding and potential interactions with active sites of proteins, which can influence various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against Mycobacterium abscessus with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL .

CompoundMIC (µg/mL)Target
Compound 10.125M. abscessus
Compound 20.05–1M. avium
Compound 30.25M. xenopi

This suggests that this compound may possess similar properties worth investigating.

Cytotoxicity

In vitro cytotoxicity tests have been conducted to evaluate the safety profile of related compounds. For example, compounds tested against THP-1 cells demonstrated a high selectivity index (>1910), indicating low toxicity towards human cells while maintaining efficacy against pathogenic bacteria .

Case Studies

Several case studies highlight the potential applications of this compound in treating infections caused by non-tuberculous mycobacteria (NTM). One study demonstrated that a structurally similar compound exhibited good oral bioavailability and efficacy in murine models infected with M. abscessus, supporting further development for clinical applications .

Synthesis and Optimization

The synthesis of this compound can be approached through various organic synthesis methods, including:

  • Nucleophilic Substitution : Involves introducing the ethylamine moiety to a precursor compound.
  • Reductive Amination : Condensation of an aldehyde or ketone with an amine followed by reduction.

Optimizing these synthetic routes is essential for improving yield and purity, which directly impacts biological testing outcomes.

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